(4-Methanesulfonyl-2-methylphenyl)boronic acid
Description
(4-Methanesulfonyl-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO4S. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methanesulfonyl group and a methyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Properties
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZGNLBMZEAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261092 | |
| Record name | 2-Methyl-4-methylsulfonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-50-0 | |
| Record name | 2-Methyl-4-methylsulfonylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850033-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-methylsulfonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-2-methylphenyl)boronic acid typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and heat.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of sulfone derivatives.
Substitution: Formation of substituted phenylboronic acids.
Scientific Research Applications
(4-Methanesulfonyl-2-methylphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methanesulfonyl-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- 2-(Methylsulfinyl)phenylboronic acid
- 4-(Methanesulfonyl-3-methoxyphenyl)boronic acid
Uniqueness
(4-Methanesulfonyl-2-methylphenyl)boronic acid is unique due to the presence of both a methanesulfonyl group and a methyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications .
Biological Activity
Overview
(4-Methanesulfonyl-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO4S. It is characterized by a boron atom bonded to a phenyl ring that is substituted with a methanesulfonyl group and a methyl group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with a boronic acid derivative. The reaction is commonly facilitated by a palladium catalyst in the presence of a base such as potassium carbonate, often conducted in solvents like tetrahydrofuran (THF) under elevated temperatures to promote coupling reactions .
This boronic acid is notable for its ability to participate in various chemical reactions, including:
- Suzuki-Miyaura Coupling : A key reaction where it forms carbon-carbon bonds with aryl or vinyl halides.
- Oxidation : Can be oxidized to yield sulfone derivatives.
- Nucleophilic Substitution : The methanesulfonyl group can be replaced by other nucleophiles, enhancing its utility in synthetic applications.
The biological activity of this compound is primarily attributed to its ability to form boronate esters, which can interact with various biomolecules. In biochemical contexts, it acts as a probe that can influence biological pathways through its interactions with enzymes and receptors .
Applications in Biological Research
- Biochemical Probes : Investigated for its potential to interact with biological molecules, providing insights into cellular processes.
- Drug Discovery : Explored as a precursor in the synthesis of pharmaceutical intermediates due to its functional groups that can be modified for enhanced activity .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Research : Its role in inhibiting specific cancer cell lines has been explored, showing promise as an anticancer agent when used in conjunction with other therapeutic modalities.
- Fibrosis Treatment : Preliminary findings suggest that derivatives of boronic acids can modulate gene expression related to fibrosis, indicating potential therapeutic applications in fibrotic diseases .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and applications of this compound compared to similar compounds.
| Compound | Biological Activity | Applications |
|---|---|---|
| This compound | Inhibits cancer cell proliferation | Drug discovery, biochemical probes |
| Phenylboronic acid | Forms stable complexes with sugars | Glycobiology research |
| Other boronic acids | Varies widely; some show anti-tumor effects | Diverse applications in organic synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
